molecular formula C20H13Cl2N3O3 B2821121 1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole CAS No. 282523-44-8

1-[(3-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole

Cat. No. B2821121
CAS RN: 282523-44-8
M. Wt: 414.24
InChI Key: SKATVAXGKUJJIY-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzyloxy)-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole, commonly referred to as CBPCN, is a synthetic compound with a wide range of applications in scientific research. It is a heterocyclic compound, meaning it has a ring structure composed of both carbon and nitrogen atoms. CBPCN has been used in a variety of studies, including those involving drug design, biochemistry, and physiology.

Scientific Research Applications

Antitubercular Properties

The compound exhibits significant antitubercular properties, particularly in its activity against Mycobacterium tuberculosis. This is highlighted in studies where analogues of benzimidazoles, like the mentioned compound, show considerable potential as new antitubercular agents. The specific structure of these compounds plays a crucial role in their bactericidal properties, particularly when considering substitutions at various positions on the benzimidazole ring (Kim et al., 2009).

Antimicrobial and Anticancer Potential

Benzimidazole derivatives, including the compound , have shown promising results as antimicrobial and anticancer agents. A study synthesizing various benzimidazole derivatives, including those similar to the compound of interest, found potent antibacterial compounds against strains like MSSA and MRSA. These compounds also demonstrated significant activity against various cancer cells, indicating their potential as therapeutic agents in oncology (Pham et al., 2022).

Role in Organic Magnetic Materials

Benzimidazole-based compounds, particularly those with nitro groups, have been investigated for their roles in organic magnetic materials. The stability and structural features of these compounds, including their hydrogen bonding and crystal scaffolding, are crucial in determining their magnetic properties. This makes them potential candidates for applications in magnetic materials and related technologies (Ferrer et al., 2001).

Potential as Antiviral Agents

Some benzimidazole derivatives have shown effectiveness against viruses, including HIV. These compounds, through specific structural modifications, can significantly inhibit the viral cytopathic effect in infected cells, suggesting their potential as antiviral agents (Chimirri et al., 1991).

Antioxidant Activity

Benzimidazole derivatives have also been synthesized and evaluated for their antioxidant activity. These compounds, which include structures similar to the compound of interest, have shown promising results in scavenging free radicals, indicating their potential as antioxidants in pharmaceutical and healthcare applications (Archie et al., 2016).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[(3-chlorophenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3/c21-15-6-4-14(5-7-15)20-23-18-9-8-17(25(26)27)11-19(18)24(20)28-12-13-2-1-3-16(22)10-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKATVAXGKUJJIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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